molecular formula C11H12N2O2 B11894977 Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1260385-79-2

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11894977
CAS No.: 1260385-79-2
M. Wt: 204.22 g/mol
InChI Key: SNGHBNRZSHKIFY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with a pyrrole ring, which is further substituted with an ethyl ester group at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This ester is then subjected to further reactions to form the desired pyrrolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl ester group and methyl substitution contribute to its potency as an FGFR inhibitor, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-7(2)4-5-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHBNRZSHKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856873
Record name Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-79-2
Record name Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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